Acetonitrile, (o-acetylanilino)-
Overview
Description
“Acetonitrile, (o-acetylanilino)-” is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol. It is often abbreviated as MeCN, which is the simplest organic nitrile .
Synthesis Analysis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .Molecular Structure Analysis
The molecular structure of acetonitrile is H3C−C≡N . It is a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV .Chemical Reactions Analysis
Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .Physical And Chemical Properties Analysis
Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a density of 0.786 g/cm3 at 25°C, a melting point of -46 to -44 °C, and a boiling point of 81.3 to 82.1 °C . It is miscible with water and most organic solvents .Mechanism of Action
Acetonitrile is a polar solvent, and its solubility in water is relatively low. This allows it to dissolve a wide range of organic compounds, including proteins, lipids, and nucleic acids. Its low solubility also allows it to be used as a medium for enzymatic reactions.
Biochemical and Physiological Effects
Acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to cells, and can induce oxidative stress and DNA damage. It has also been found to be an effective inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, acetonitrile has been found to be a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Advantages and Limitations for Lab Experiments
Acetonitrile has several advantages for use in laboratory experiments. It is a colorless, volatile liquid that is miscible with many organic solvents, making it an ideal solvent for many compounds. Additionally, its low solubility in water makes it an ideal medium for enzymatic reactions. However, acetonitrile is toxic to cells, and can induce oxidative stress and DNA damage. As such, it should be used with caution in laboratory experiments.
Future Directions
In the future, acetonitrile could be used to study the effects of oxidative stress and DNA damage on cells. Additionally, it could be used to develop new drugs and compounds, such as peptides and polymers. Finally, acetonitrile could be used to study the effects of tyrosinase and 5-lipoxygenase inhibition on cellular processes.
Scientific Research Applications
Acetonitrile is widely used in scientific research, particularly in the fields of biochemistry, molecular biology, and medicinal chemistry. It is often used as a solvent for many organic compounds, including proteins, lipids, and nucleic acids. Acetonitrile is also used in the synthesis of many different compounds, such as peptides, polymers, and drugs.
Safety and Hazards
Properties
IUPAC Name |
2-(2-acetylanilino)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(13)9-4-2-3-5-10(9)12-7-6-11/h2-5,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVPWDRZGZZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236893 | |
Record name | Acetonitrile, (o-acetylanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88203-04-7 | |
Record name | Acetonitrile, (o-acetylanilino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088203047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, (o-acetylanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.